REACTION_SMILES
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[CH3:1][C:2]([CH:3]([C:4](=[O:5])[O:6][CH2:7][c:8]1[cH:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1)[N:17]1[CH:18]([S:33](=[O:34])[Cl:35])[CH:19]([NH:22][C:23]([CH2:24][O:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)=[O:32])[C:20]1=[O:21])=[CH2:36].[Cl-:37]>>[CH2:1]1[C:2](=[CH2:36])[CH:3]([C:4](=[O:5])[O:6][CH2:7][c:8]2[cH:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]2)[N:17]2[CH:18]([CH:19]([NH:22][C:23]([CH2:24][O:25][c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)=[O:32])[C:20]2=[O:21])[S:33]1=[O:34]
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Name
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C=C(C)C(C(=O)OCc1ccc([N+](=O)[O-])cc1)N1C(=O)C(NC(=O)COc2ccccc2)C1S(=O)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(C(=O)OCc1ccc([N+](=O)[O-])cc1)N1C(=O)C(NC(=O)COc2ccccc2)C1S(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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C=C1CS(=O)C2C(NC(=O)COc3ccccc3)C(=O)N2C1C(=O)OCc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |